molecular formula C8H8BrF4N3O B3743639 5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine

5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine

Cat. No. B3743639
M. Wt: 318.07 g/mol
InChI Key: SDNZUJVGLDNXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in depth. In

Mechanism of Action

The mechanism of action of 5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine involves the inhibition of a specific protein kinase, which is involved in a variety of cellular processes. This compound binds to the kinase in a specific manner, preventing it from carrying out its normal functions. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific cellular process that is affected.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine are varied and depend on the specific cellular process that is affected by the compound. In general, this compound has been shown to have anti-proliferative effects on certain types of cancer cells, as well as effects on the function of specific proteins and enzymes. Additionally, this compound has been shown to have effects on the expression of certain genes, which can lead to changes in cellular behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine in lab experiments include its selectivity for a specific protein kinase, as well as its anti-proliferative effects on certain types of cancer cells. However, there are also limitations to using this compound, including potential toxicity and the need for careful control of experimental conditions to ensure accurate results.

Future Directions

There are many potential future directions for research involving 5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine. One area of research could involve investigating the compound's effects on other cellular processes and proteins. Additionally, this compound could be used in studies of other types of cancer cells, or in combination with other drugs to enhance its anti-proliferative effects. Finally, research could be conducted to investigate the potential use of this compound in the development of new therapies for cancer or other diseases.

Scientific Research Applications

5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins and enzymes. This compound has been shown to selectively inhibit the activity of a specific protein kinase, making it a valuable tool for investigating the role of this kinase in various cellular processes. Additionally, this compound has been used in studies of cancer cells, as it has been shown to have anti-proliferative effects on certain types of cancer cells.

properties

IUPAC Name

5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF4N3O/c1-3-4(9)5(16-7(14)15-3)17-2-8(12,13)6(10)11/h6H,2H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNZUJVGLDNXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)OCC(C(F)F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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